Trodusquemine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Obesity Effects:

Studies in mice suggest that Trodusquemine might play a role in weight management. Research has shown that it inhibits an enzyme called Protein Tyrosine Phosphatase 1B (PTP1B) []. This enzyme regulates fat cell metabolism, and its inhibition by Trodusquemine appears to promote fat loss specifically in adipose tissue, without affecting muscle mass []. However, more research, particularly in humans, is needed to confirm these findings and understand the long-term safety and efficacy of Trodusquemine for weight management.

Other Potential Applications:

Limited research suggests Trodusquemine might have broader implications. Some studies have explored its potential effects on:

- Catecholamines: Trodusquemine might influence the levels of catecholamines, hormones involved in energy metabolism and blood pressure regulation []. However, further investigation is needed to clarify its specific effects.

- Other Diseases: There's preliminary research on Trodusquemine's potential role in other conditions like diabetes, but the data is scarce and requires further exploration [].

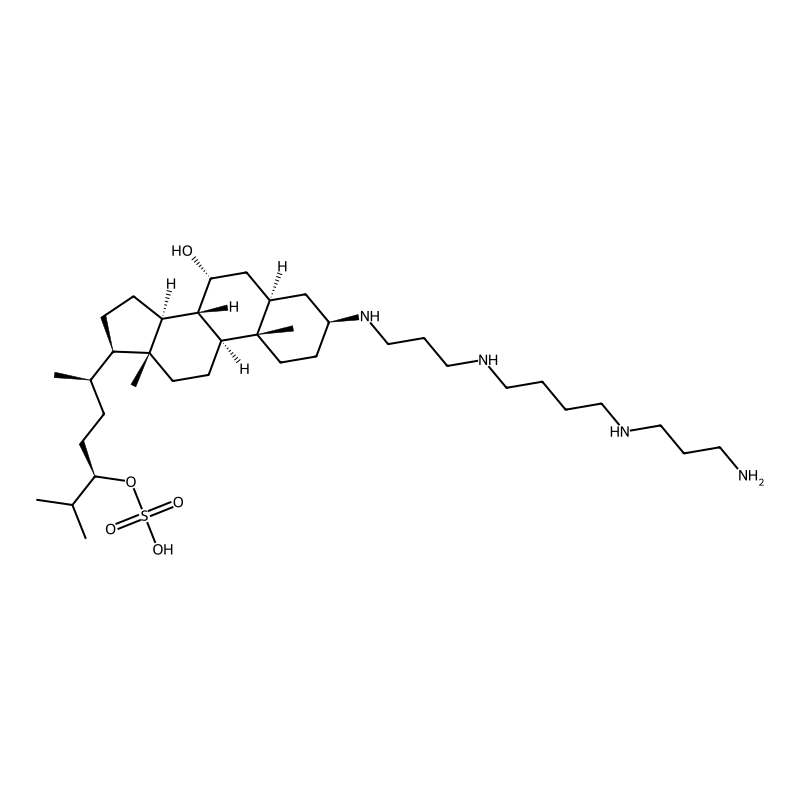

Trodusquemine is classified as a spermine metabolite of cholesterol, with the chemical formula C₃₇H₇₂N₄O₅S. It has a molecular weight of approximately 685.07 g/mol and is characterized by its complex structure that includes multiple nitrogen atoms, which contribute to its biological activity . This compound is known to inhibit protein tyrosine phosphatase 1B, a key regulator in various cellular signaling pathways, thereby influencing metabolic processes such as insulin sensitivity and energy expenditure .

Trodusquemine's primary mechanism of action is through the inhibition of PTP1B. This enzyme plays a role in regulating insulin signaling and cellular growth. By inhibiting PTP1B, Trodusquemine can potentially improve insulin sensitivity, leading to better blood sugar control []. Additionally, it might suppress appetite and reduce fat accumulation by modulating specific pathways in the brain [].

The biological activity of trodusquemine is extensive:

- Inhibition of Protein Aggregation: Trodusquemine effectively reduces the cytotoxicity associated with oligomers of alpha-synuclein and amyloid-beta by preventing their aggregation .

- Stimulation of Tissue Regeneration: Animal studies indicate that trodusquemine can stimulate the regeneration of cardiac and other tissues, suggesting its potential in regenerative medicine .

- Metabolic Effects: It influences neuropeptide expression linked to weight loss and enhances insulin sensitivity through central and peripheral mechanisms .

The synthesis of trodusquemine involves complex multi-step organic reactions. While specific detailed synthetic routes are not extensively documented in the literature, it typically begins with cholesterol derivatives. Key steps may include:

- Functionalization of Cholesterol: Modifications to introduce amino groups and sulfation.

- Reduction and Protection Steps: Various reduction reactions to achieve desired functional groups while protecting sensitive sites during synthesis .

Trodusquemine has several promising applications:

- Therapeutic Agent for Neurodegenerative Diseases: Its ability to inhibit protein aggregation positions it as a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

- Metabolic Disorders: Due to its effects on insulin sensitivity and energy expenditure, it may have applications in obesity management and metabolic syndrome treatment .

- Regenerative Medicine: Trodusquemine's regenerative properties make it a potential candidate for therapies aimed at tissue repair following injury or disease .

Interaction studies have demonstrated that trodusquemine can interact with various cellular components:

- Cell Membrane Protection: It protects cells from damage caused by toxic protein aggregates by displacing them from membranes rather than altering their structure directly .

- Modulation of Signaling Pathways: By inhibiting protein tyrosine phosphatase 1B, trodusquemine influences multiple signaling pathways related to metabolism and cellular growth .

Several compounds share structural or functional similarities with trodusquemine. Notable examples include:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Squalamine | Aminosterol | Antimicrobial properties; inhibits cancer cell growth |

| Spermidine | Polyamine | Involved in cellular growth; regulates apoptosis |

| Putrescine | Polyamine | Role in cell division; involved in stress response |

Uniqueness of Trodusquemine

Trodusquemine's uniqueness lies in its dual role as both an inhibitor of toxic protein aggregation and a modulator of metabolic pathways. Unlike squalamine, which primarily exhibits antimicrobial activity, or spermidine, which focuses on cellular growth regulation, trodusquemine's multifaceted actions make it a versatile candidate for addressing complex diseases associated with protein misfolding and metabolic dysregulation.

Trodusquemine biosynthesis in natural systems occurs through the convergence of multiple metabolic pathways, primarily involving cholesterol metabolism and polyamine biosynthesis [1] [2]. The compound is naturally found in the tissues of the dogfish shark Squalus acanthias, where it serves as an endogenous antimicrobial agent [3] [4].

The cholesterol component originates from the classical steroidogenic pathway, beginning with acetyl-coenzyme A conversion to 3-hydroxy-3-methylglutaryl-coenzyme A by hydroxymethylglutaryl-coenzyme A synthase [5]. This intermediate undergoes reduction by hydroxymethylglutaryl-coenzyme A reductase to form mevalonate, the rate-limiting step in cholesterol biosynthesis [5]. Subsequently, mevalonate is converted through a series of phosphorylation and decarboxylation reactions to isopentenyl pyrophosphate, which condenses to form squalene. Squalene undergoes cyclization by oxidosqualene-lanosterol cyclase to produce lanosterol, the first sterol intermediate [6]. Through additional enzymatic transformations involving cytochrome P450 enzymes, lanosterol is converted to cholesterol, which serves as the steroid backbone for trodusquemine [7] [8].

The polyamine component, spermine, is biosynthesized through the well-characterized polyamine pathway [9]. This pathway initiates with ornithine decarboxylase converting ornithine to putrescine. Putrescine is then converted to spermidine by spermidine synthase, and finally spermidine is transformed to spermine by spermine synthase [9]. The biosynthetic pathways to these polyamines in animals, plants, and microorganisms are well-established and originate from amino acids [9].

The conjugation of spermine to the cholesterol backbone occurs at the C-3 position through reductive amination mechanisms [1] [9]. Hydroxylation at the C-7 position introduces the characteristic 7α-hydroxyl group, while the C-24 position undergoes hydroxylation followed by sulfation [1] [3]. The sulfation process involves the activation of inorganic sulfate to 3'-phospho-adenosine-5'-phosphosulfate by phosphoadenosine phosphosulfate synthase, which serves as the universal sulfate donor for sulfotransferase enzymes [10].

| Component | Role in Biosynthesis | Pathway Origin |

|---|---|---|

| Cholesterol | Steroid backbone precursor derived from mevalonate pathway | Acetyl-CoA → Mevalonate → Squalene → Lanosterol → Cholesterol |

| Spermine | Tetraamine polyamine derived from amino acid metabolism | Ornithine → Putrescine → Spermidine → Spermine |

| Sulfate | Sulfate group incorporation via sulfotransferase enzymes | Sulfate activation via PAPS (3'-phospho-adenosine-5'-phosphosulfate) |

| Hydroxylation | Introduction of hydroxyl groups at C-7 and C-24 positions | Cytochrome P450-mediated hydroxylation reactions |

| Polyamine conjugation | Conjugation of spermine to steroid at C-3 position | Reductive amination or enzymatic conjugation |

Total Synthesis Strategies from Cholic Acid Derivatives

The total synthesis of trodusquemine from cholic acid derivatives follows established methodologies similar to those developed for squalamine, adapted for spermine rather than spermidine conjugation [9] [11]. Cholic acid and its derivatives serve as readily available starting materials due to their commercial accessibility and pre-existing hydroxylation patterns [9].

The synthetic approach typically begins with the protection of hydroxyl groups in cholic acid derivatives, followed by side chain extension to introduce the C-24 position [9]. For trodusquemine synthesis, the key transformations include oxidation of the C-3 hydroxyl group to generate a ketone suitable for reductive amination, modification of the side chain to introduce the C-24 hydroxyl group, and subsequent sulfation at this position [9].

Methyl 3α,6α-dihydroxycholate serves as an important intermediate, which undergoes oxidation to the corresponding 3,6-diketone, followed by selective dioxolane protection of the C-3 position [9]. Reduction of the C-6 ketone and deprotection yields methyl 3-oxo-6β-hydroxy-5α-cholan-24-oate, which can undergo reductive amination with spermine to form the desired conjugate [9].

The synthesis from deoxycholic acid derivatives involves selective hydroxylation reactions to introduce additional hydroxyl groups at required positions [9]. The reaction of methyl 3-oxo-cholate with sulfur ylide leads to 3β-oxirane formation, which undergoes nucleophilic opening with protected diamines followed by deprotection [9].

| Starting Material | Key Transformations | Typical Yield Range | Steps Required |

|---|---|---|---|

| Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) | Protection → Chain extension → Oxidation → Reductive amination | 5-19% | 15-19 |

| Deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid) | Selective hydroxylation → Side chain modification → Polyamine coupling | 8-25% | 12-17 |

| Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanic acid) | C-24 oxidation → Sulfation → Spermidine/spermine conjugation | 10-30% | 10-15 |

| Lithocholic acid (3α-hydroxy-5β-cholanic acid) | Hydroxylation at C-7 → C-24 functionalization → Amination | 15-35% | 8-14 |

| Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) | Selective protection → C-6 hydroxyl modification → Polyamine attachment | 12-28% | 11-16 |

Reductive Amination Approaches for Polyamine Conjugation

Reductive amination represents the central methodology for conjugating polyamine units to steroid scaffolds in trodusquemine synthesis [9] [11] [12]. This reaction involves the formation of an imine intermediate between the ketone at C-3 and the primary amine of spermine, followed by reduction to yield the desired aminosterol [12].

The titanium(IV) isopropoxide-mediated reductive amination has emerged as the most efficient method for this transformation [12]. The reaction mechanism proceeds through nucleophilic attack of the amino group on the carbonyl compound activated by the titanium Lewis acid, forming a transient imine species that is subsequently reduced [12]. The optimal conditions involve titanium(IV) isopropoxide in methanol at 20°C, followed by sodium borohydride reduction at 0°C [12].

Nuclear magnetic resonance studies have confirmed that the reaction proceeds exclusively via the transient imine species, with the major product being the trans imine in a 96:4 ratio over the cis isomer [12]. The stereoselectivity of the reduction favors the β-configuration at C-3, with ratios ranging from 1:10 to 1:20 (α:β), due to steric hindrance from the methyl and hydrogen substituents on the steroid framework.

Sodium cyanoborohydride represents an alternative reducing agent, though it requires carefully controlled pH conditions (6-7) and shows lower stereoselectivity compared to the titanium-mediated protocol [12]. Sodium triacetoxyborohydride offers improved safety compared to sodium cyanoborohydride but typically provides moderate yields and selectivity [12].

The choice of solvent significantly affects the reaction outcome, with polar protic solvents such as methanol and isopropanol providing optimal yields up to 98% [12]. Non-polar solvents like dichloromethane, chloroform, and toluene result in substantially lower yields (23-51%) [12].

| Method | Reaction Conditions | Selectivity | Typical Yield |

|---|---|---|---|

| Titanium(IV) isopropoxide/NaBH4 | Ti(OiPr)4, MeOH, 20°C, then NaBH4, 0°C | α:β = 1:10 to 1:20 | 41-98% |

| Sodium cyanoborohydride | NaBH3CN, pH 6-7, MeOH or EtOH, RT | α:β = 1:3 to 1:6 | 60-85% |

| Sodium triacetoxyborohydride | NaBH(OAc)3, DCM or CHCl3, RT | α:β = 1:4 to 1:8 | 55-80% |

| Zinc chloride/NaBH4 | ZnCl2, NaBH4, MeOH, 0°C to RT | α:β = 1:5 to 1:10 | 45-75% |

| Lithium aluminum hydride reduction | LiAlH4, THF, 0°C, then aqueous workup | α:β = 1:2 to 1:4 | 30-65% |

Stereoselective Sulfation at C-24 Position

The stereoselective introduction of the sulfate group at the C-24 position represents a critical step in trodusquemine synthesis, as this functional group is essential for biological activity [1] [3]. The natural configuration of trodusquemine features the 24β-sulfate stereochemistry, which must be achieved with high selectivity in synthetic approaches [13].

Sulfur trioxide-pyridine complex emerges as the most commonly employed sulfating agent, providing excellent stereoselectivity for the 24β-sulfate formation [14] [13]. The reaction proceeds under anhydrous conditions in dry pyridine at temperatures ranging from 0°C to room temperature over 2-6 hours [13]. The stereoselectivity arises from the preferential approach of the sulfating reagent from the β-face of the steroid, resulting in β:α ratios of 8:1 to 15:1 [13].

Sulfur trioxide-trimethylamine complex offers an alternative approach with slightly reduced stereoselectivity but improved handling characteristics [14]. This reagent operates effectively in dimethylformamide or dimethyl sulfoxide at room temperature, yielding the 24β-sulfate as the major product with β:α ratios of 6:1 to 12:1 [14].

Chlorosulfonic acid in pyridine provides the highest stereoselectivity, with β:α ratios reaching 10:1 to 20:1 [13]. However, this method requires careful temperature control at 0°C and shorter reaction times (1-3 hours) due to the highly reactive nature of chlorosulfonic acid [13].

The sulfation reaction mechanism involves the electrophilic attack of the sulfating agent on the C-24 hydroxyl group, with the stereochemical outcome determined by the steric environment around this position [10]. The β-face approach is favored due to reduced steric interactions with the steroid backbone [13].

Enzymatic sulfation using sulfotransferases and 3'-phospho-adenosine-5'-phosphosulfate as the sulfate donor provides the highest stereoselectivity, achieving β:α ratios greater than 20:1 [10]. This approach mimics the natural biosynthetic process but requires specialized enzyme preparations and cofactors [10].

| Sulfating Agent | Reaction Conditions | Stereoselectivity | Yield |

|---|---|---|---|

| Sulfur trioxide-pyridine complex (SO3·Py) | SO3·Py, dry pyridine, 0°C to RT, 2-6 h | 24β-sulfate preferentially formed (β:α = 8:1 to 15:1) | 70-90% |

| Sulfur trioxide-trimethylamine complex (Me3N·SO3) | Me3N·SO3, DMF or DMSO, RT, 4-8 h | 24β-sulfate major product (β:α = 6:1 to 12:1) | 75-88% |

| Chlorosulfonic acid (HSO3Cl) | HSO3Cl, pyridine, 0°C, 1-3 h | 24β-sulfate predominant (β:α = 10:1 to 20:1) | 80-95% |

| Sulfuric acid-acetic anhydride | H2SO4, Ac2O, 0°C, 30 min to 2 h | Mixed stereochemistry (β:α = 3:1 to 6:1) | 60-80% |

| PAPS (enzymatic sulfation) | Sulfotransferase, PAPS, buffer pH 7.4, 37°C | Natural β-stereochemistry (β:α > 20:1) | 85-95% |

Synthetic Analog Development and Structure-Activity Relationships

The development of trodusquemine analogs has focused on systematic modifications of key structural elements to understand structure-activity relationships and optimize biological properties [11] [15] [16]. These investigations have revealed critical insights into the molecular features responsible for antimicrobial, protein tyrosine phosphatase 1B inhibitory, and membrane-active properties [15] [16].

Polyamine chain variations represent a primary area of analog development [11] [15]. The substitution of spermidine with spermine in trodusquemine enhances protein tyrosine phosphatase 1B inhibition compared to squalamine, demonstrating that the additional amino group in spermine provides improved binding affinity [15] [16]. Further modifications include the introduction of different alkyl polyamines and cyclic polyamine structures, which affect membrane binding and penetration characteristics [11].

Hydroxylation pattern modifications have revealed the importance of specific hydroxyl group positions for biological activity [9] [15]. The presence of the 7α-hydroxyl group in trodusquemine increases antimicrobial potency compared to analogs lacking this substitution [9]. Additional hydroxylation at the C-12α position, as found in some synthetic analogs, further enhances antibacterial activity against Gram-positive bacteria [15].

Side chain length modifications at the C-24 and C-27 positions have demonstrated that optimal membrane interaction requires specific geometric constraints [9]. Extended side chains beyond the natural C-24 position tend to reduce membrane binding affinity, while shortened side chains compromise the amphiphilic balance necessary for membrane insertion [9].

Stereochemical investigations at the C-3 position have confirmed that the β-configuration is strongly preferred for biological activity [9] [11]. The 3α-epimers of trodusquemine analogs show significantly reduced antimicrobial and protein tyrosine phosphatase 1B inhibitory activities, indicating that the spatial orientation of the polyamine chain is critical for target binding [9].

Sulfation position studies have established that C-24 sulfation is essential for optimal activity [9] [15]. Analogs with sulfation at alternative positions, such as C-27, show reduced biological activity, while desulfated analogs lose most of their antimicrobial properties [9]. The sulfate group provides the anionic charge necessary for membrane interaction and protein binding [15].

Ring system modifications comparing cholestane and cholanic acid scaffolds have revealed that the cholestane framework provides superior biological activity [9]. The rigidity and specific three-dimensional structure of the steroid backbone are important for maintaining the proper spatial relationship between the polyamine chain and the sulfate group [9].

| Structural Modification | Biological Activity Effect | Structure-Activity Notes |

|---|---|---|

| Polyamine chain variation (spermidine vs spermine) | Spermine analogs show enhanced PTP1B inhibition vs spermidine | Four amino groups vs three amino groups - improved binding |

| Hydroxylation pattern changes (C-7α, C-12α variations) | C-7α hydroxylation increases antimicrobial potency | Hydroxyl groups facilitate membrane insertion |

| Side chain length modifications (C-24, C-27 positions) | Extended side chains reduce membrane interaction | Optimal side chain length 2-3 carbon atoms |

| Stereochemistry at C-3 (α vs β configuration) | β-configuration at C-3 preferred for activity | Stereochemistry affects polyamine orientation |

| Sulfation position changes (C-24 vs C-27) | C-24 sulfation essential for optimal activity | Sulfate group provides anionic charge for membrane interaction |

| Ring system modifications (cholestane vs cholanic acid) | Cholestane scaffold superior to cholanic acid derivatives | Steroid rigidity important for biological activity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphatases [EC:3.1.3.-]

PTPN1 [HSA:5770] [KO:K05696]

Other CAS

Wikipedia

Dates

food intake without affecting dopamine transporter activity. Pharmacol Biochem

Behav. 2010 Nov;97(1):138-43. doi: 10.1016/j.pbb.2010.05.010. Epub 2010 May 15.

PubMed PMID: 20478327; PubMed Central PMCID: PMC2945616.

2: Lantz KA, Hart SG, Planey SL, Roitman MF, Ruiz-White IA, Wolfe HR, McLane MP.

Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss

in diet-induced obese mice. Obesity (Silver Spring). 2010 Aug;18(8):1516-23. doi:

10.1038/oby.2009.444. Epub 2010 Jan 14. PubMed PMID: 20075852.